molecular formula C17H16F4N4O2 B2823473 (3-Fluoro-4-methoxyphenyl){4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone CAS No. 1775527-03-1

(3-Fluoro-4-methoxyphenyl){4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone

Cat. No. B2823473
M. Wt: 384.335
InChI Key: ILTSLLDJRRRFED-UHFFFAOYSA-N
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Description

(3-Fluoro-4-methoxyphenyl){4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone is a useful research compound. Its molecular formula is C17H16F4N4O2 and its molecular weight is 384.335. The purity is usually 95%.
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Scientific Research Applications

Radiopharmaceutical Development

The synthesis and application of aryltrimethylammonium trifluoromethanesulfonates as precursors to aryl [18F]fluorides, for instance, in the improved synthesis of [18F]GBR‐13119, highlights its use in positron emission tomography (PET) radiotracer development. This compound, designed for dopamine uptake system imaging, showcases the utility of related chemical frameworks in creating no-carrier-added forms with high radiochemical yield and purity, critical for neuroimaging studies (Haka, Kilbourn, Watkins, & Toorongian, 1989).

Chemical Synthesis and Evaluation

The chemical synthesis processes, such as that of 5-fluoro-3-[3-[4-(2-[14C]-5-methoxy-4-pyrimidinyl)-1piperazinyl]propyl]-1H-indole dihydrochloride, underscore the compound's relevance in synthesizing complex molecules for biological evaluation. This synthetic pathway involves multiple steps, from coupling formamidine acetate to final catalytic reduction, illustrating the compound's role in creating potentially bioactive molecules (Haynes & Swigor, 1994).

Serotonergic System Investigation

Compounds related to "(3-Fluoro-4-methoxyphenyl){4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone" have been pivotal in studying the serotonergic neurotransmission system. For example, [18F]p-MPPF, a 5-HT1A antagonist, facilitates research into the serotonergic system's functioning through PET imaging, offering insights into neurotransmission mechanics, receptor distribution, and potential implications for neuropsychiatric disorder treatments (Plenevaux et al., 2000).

Antiviral and Antibacterial Research

Further, derivatives of the chemical structure have shown selective anti-HIV-2 activity in vitro, demonstrating the potential of such compounds in developing antiviral therapies. Notably, certain β-carboline derivatives related to this framework have displayed significant inhibition against the HIV-2 strain, underscoring the chemical's role in antiretroviral research (Ashok, Chander, Balzarini, Pannecouque, & Murugesan, 2015).

Fluorescent Logic Gates

The development of fluorescent logic gates using compounds featuring a piperazine receptor and an aryl group, such as 4-piperazino-N-aryl-1,8-naphthalimide crown ethers, exemplifies the application of such chemical structures in creating sensors based on solvent polarity changes. These molecules have practical implications in probing cellular microenvironments and protein interfaces, demonstrating the broad utility of this chemical framework beyond traditional pharmaceutical applications (Gauci & Magri, 2022).

properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F4N4O2/c1-27-13-3-2-11(8-12(13)18)16(26)25-6-4-24(5-7-25)15-9-14(17(19,20)21)22-10-23-15/h2-3,8-10H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILTSLLDJRRRFED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(3-Fluoro-4-methoxybenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

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